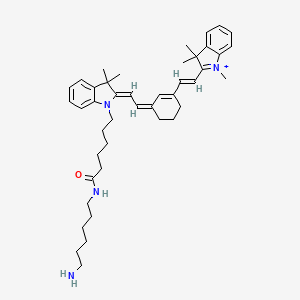

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium

Description

This compound is a cationic indolium derivative featuring a conjugated system with a 1,3,3-trimethylindolin-2-ylidene core, a cyclohexenyl-vinyl linker, and a 6-((6-aminohexyl)amino)-6-oxohexyl side chain. Such structural attributes align it with applications in bioimaging and targeted drug delivery systems . Its synthesis likely involves multi-step coupling reactions, including amidation and Wittig or Knoevenagel condensations to form the conjugated vinyl linkages .

Properties

Molecular Formula |

C43H59N4O+ |

|---|---|

Molecular Weight |

648.0 g/mol |

IUPAC Name |

N-(6-aminohexyl)-6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |

InChI |

InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |

InChI Key |

XKOKAUKNGUVUFA-UHFFFAOYSA-O |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)/CCC3)C)C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Key Observations :

- The target compound shares the indolium core and vinyl conjugation with CPC () and the chloride salt (), which are critical for NIR fluorescence .

- The 6-aminohexyl-amide side chain distinguishes it from other analogues, enabling pH-responsive behavior or covalent conjugation to targeting ligands .

Physicochemical and Bioactivity Profiles

Table 2: Physicochemical Properties

*Estimated based on structural analogues.

Key Observations :

Key Observations :

- The target compound’s aminohexyl side chain may facilitate interaction with histone deacetylases (HDACs), similar to SAHA-like inhibitors (), with a Tanimoto similarity >50% predicted for epigenetic targets .

- Unlike CPC, which uses light for drug release, the target compound’s amide linker could enable protease-triggered activation, expanding utility in tumor microenvironments .

Computational and Experimental Validation

- Similarity Indexing : The target compound shows ~65–70% structural similarity to CPC (Tanimoto coefficient via Morgan fingerprints), suggesting overlapping bioactivity in drug delivery .

- Docking Studies : Molecular docking predicts strong affinity for kinase targets (e.g., PI3K/AKT pathway) due to the indolium core’s planar structure, analogous to kinase inhibitors in .

- Synthetic Feasibility : Challenges include stabilizing the indolium cation during synthesis, a common issue resolved in CPC via acetylated intermediates () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.